(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine
Overview
Description
(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine is a useful research compound. Its molecular formula is C12H10F3NO and its molecular weight is 241.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many bioactive aromatic compounds, like indole derivatives, bind with high affinity to multiple receptors . The specific targets of “(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine” would depend on its specific structure and functional groups.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of human sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of histone deacetylases, which are involved in the regulation of various cellular processes, including aging, transcription, and apoptosis . The compound interacts with SIRT2 by fitting well into the induced hydrophobic pocket of the enzyme, leading to its inhibition . This interaction is crucial for its potential therapeutic applications in cancer, neurodegenerative diseases, and type II diabetes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting SIRT2, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of SIRT2 leads to the accumulation of acetylated proteins, which can alter gene expression and cellular responses . This compound has shown potential in modulating cellular processes related to cancer and neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of SIRT2. The compound binds to the active site of SIRT2, preventing its deacetylase activity . This inhibition results in the accumulation of acetylated substrates, such as histones and non-histone proteins, leading to changes in gene expression and cellular function . The molecular docking analyses have shown that the compound fits well into the hydrophobic pocket of SIRT2, which is essential for its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of SIRT2 . Its degradation over time can lead to a decrease in its inhibitory activity, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SIRT2 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability . The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways leading to its degradation and elimination from the body . Understanding these pathways is crucial for developing effective therapeutic strategies that maximize the compound’s benefits while minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function . The compound’s ability to cross cellular membranes and reach its target sites is essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on SIRT2 . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action . Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential .
Properties
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6H,7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADPFFKAORDKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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